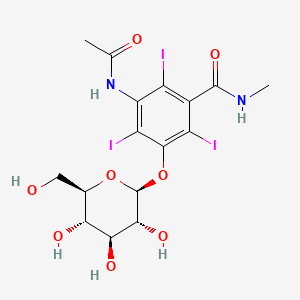
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide is an iodinated organic compound primarily used as a radiocontrast agent in medical imaging. Its structure includes multiple iodine atoms, which enhance its ability to absorb X-rays, making it useful for diagnostic imaging .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide involves multiple steps, starting with the iodination of a phenyl-D-glucopyranoside derivative. The acetamido and N-methylcarboxamido groups are introduced through acylation and amidation reactions, respectively. The reaction conditions typically involve the use of iodine reagents, acetic anhydride, and methylamine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodinated quinones.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: Halogen exchange reactions can replace iodine atoms with other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include iodinated quinones, deiodinated derivatives, and halogen-exchanged compounds .
科学研究应用
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Employed in radiolabeling experiments to track biological processes.
Medicine: Widely used as a radiocontrast agent in X-ray and CT imaging to enhance the visibility of internal structures.
Industry: Utilized in the development of new diagnostic agents and imaging technologies.
作用机制
The compound exerts its effects by absorbing X-rays due to the presence of multiple iodine atoms. This absorption enhances the contrast of images in radiographic procedures. The molecular targets include various tissues and organs, where the compound accumulates and provides detailed imaging .
相似化合物的比较
Similar Compounds
- Iodixanol
- Iohexol
- Iopamidol
Comparison
Compared to other iodinated contrast agents, 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide offers unique advantages such as higher iodine content and better solubility. These properties result in improved imaging quality and reduced side effects .
属性
CAS 编号 |
58199-95-4 |
|---|---|
分子式 |
C16H19I3N2O8 |
分子量 |
748.04 g/mol |
IUPAC 名称 |
3-acetamido-2,4,6-triiodo-N-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |
InChI |
InChI=1S/C16H19I3N2O8/c1-4(23)21-10-7(17)6(15(27)20-2)8(18)14(9(10)19)29-16-13(26)12(25)11(24)5(3-22)28-16/h5,11-13,16,22,24-26H,3H2,1-2H3,(H,20,27)(H,21,23)/t5-,11-,12+,13-,16+/m1/s1 |
InChI 键 |
NGOYURKHFAWGEJ-TVKQLUOBSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I |
手性 SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I |
规范 SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I |
Key on ui other cas no. |
58199-95-4 |
同义词 |
2,4,5-triiodo-3-acetamido-5-N-methylcarboxamidophenyl- D-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















